molecular formula C21H24N6O4 B2415919 methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate CAS No. 929825-89-8

methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate

Cat. No. B2415919
M. Wt: 424.461
InChI Key: BJXPBTLBDJERJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.461. The purity is usually 95%.
BenchChem offers high-quality methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anti-Inflammatory Properties

Research on derivatives of methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate, such as those containing a pyrazole ring, has shown promising antioxidant and anti-inflammatory properties. These compounds exhibit significant inhibition of free radical oxidation processes and lipid peroxidation, along with notable anti-inflammatory activity as demonstrated by their inhibition of soybean LOX (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).

Interaction with Human A3 Adenosine Receptors

Another important application is in the field of ligands for human A3 adenosine receptors (ARs). Derivatives of this compound have been investigated for their structure-activity relationships. Some substitutions, such as an ethyl group in the 8-position, significantly increase affinity for human A3 ARs, leading to potential applications in the development of AR antagonists (Ozola et al., 2003).

Pharmacological Evaluation

The pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives has been a notable area of research. These compounds have been evaluated for potential anxiolytic and antidepressant activities. The studies indicate that these derivatives, particularly when linked to long-chain arylpiperazines, may possess significant anxiolytic and antidepressant properties (Zagórska et al., 2009).

Antimicrobial Activity

The synthesis of derivatives such as pyrimido[2,1-f]theophyllines has revealed antimicrobial properties. These compounds, after undergoing specific chemical reactions, exhibit potential in combating microbial infections (Mosselhi, Darwish, & Peseke, 2008).

properties

IUPAC Name

methyl 2-[6-[4-(dimethylamino)phenyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-12-13(2)27-17-18(24(5)21(30)25(19(17)29)11-16(28)31-6)22-20(27)26(12)15-9-7-14(8-10-15)23(3)4/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXPBTLBDJERJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)N(C)C)N(C(=O)N(C3=O)CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate

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